![molecular formula C10H15IO B13494906 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)oxolane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxolane ring through a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane typically involves the iodination of a bicyclo[1.1.1]pentane precursor, followed by the attachment of an oxolane ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the subsequent ring attachment may require the use of a base and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters in real-time.
Analyse Des Réactions Chimiques
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the bicyclo[1.1.1]pentane ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation reactions may produce oxidized forms of the compound with additional oxygen-containing groups.
Applications De Recherche Scientifique
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound may be used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Mécanisme D'action
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane involves its interaction with molecular targets through its functional groups. The iodine atom and the bicyclo[1.1.1]pentane ring can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane: Similar in structure but with an oxetane ring instead of an oxolane ring.
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine: Contains an azetidine ring and a Boc-protected amine group.
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a dioxaborolane ring and additional methyl groups.
Uniqueness
The uniqueness of 3-({3-Iodobicyclo[111]pentan-1-yl}methyl)oxolane lies in its combination of the iodinated bicyclo[111]pentane ring and the oxolane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H15IO |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxolane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)3-8-1-2-12-4-8/h8H,1-7H2 |
Clé InChI |
HIMLWSMPLZFAMX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CC23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
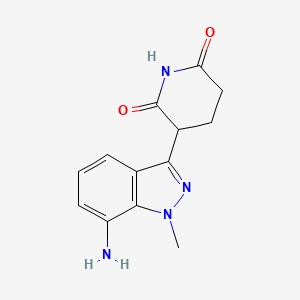
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)

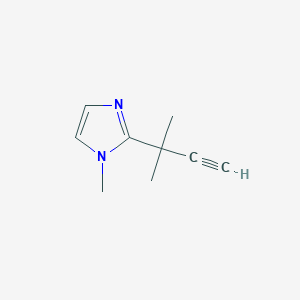
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
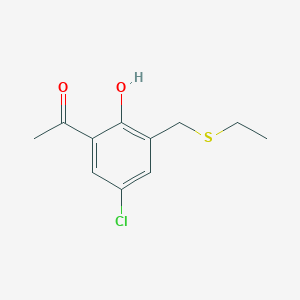
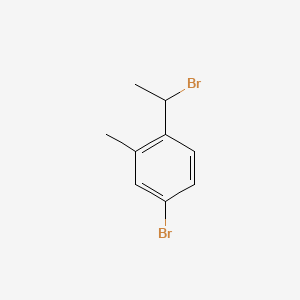

![rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate](/img/structure/B13494878.png)
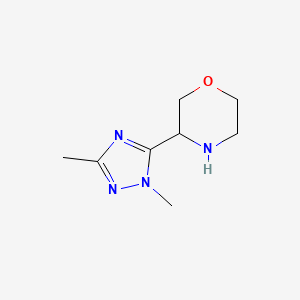
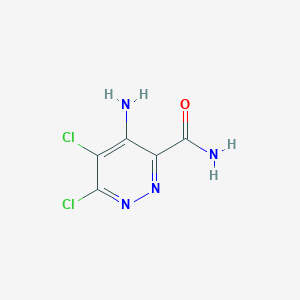
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

